[(3-Fluoro-4-methylphenyl)methyl](pentyl)amine
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Overview
Description
(3-Fluoro-4-methylphenyl)methylamine is an organic compound with the molecular formula C13H20FN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluoro and a methyl group at the 3 and 4 positions, respectively, and the amine group is attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of (3-Fluoro-4-methylphenyl)methylamine can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylmethylamines.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The pentyl chain can also affect the compound’s lipophilicity and ability to cross biological membranes, impacting its overall bioactivity.
Comparison with Similar Compounds
(3-Fluoro-4-methylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Fluoro-3-methylphenyl)methylamine: Similar structure but with different substitution pattern on the phenyl ring.
(3-Fluoro-4-methylphenyl)methylamine: Similar structure but with a shorter alkyl chain.
(3-Fluoro-4-methylphenyl)methylamine: Similar structure but with a longer alkyl chain.
These comparisons highlight the unique properties of (3-Fluoro-4-methylphenyl)methylamine, such as its specific substitution pattern and alkyl chain length, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-4-5-8-15-10-12-7-6-11(2)13(14)9-12/h6-7,9,15H,3-5,8,10H2,1-2H3 |
InChI Key |
ROHTXSURXVJDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
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